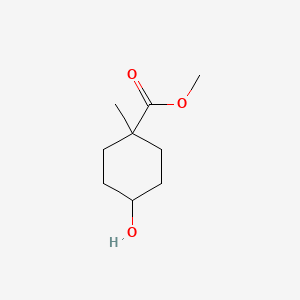

methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGVQRARNBDKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222188 | |

| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87787-05-1 | |

| Record name | Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate

Topic: "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate" basic properties Content Type: In-depth technical guide.

A Versatile Scaffold for Stereochemically Complex Drug Discovery[1]

Executive Summary

This compound (CAS 87787-05-1 / 87787-02-8) represents a high-value alicyclic scaffold in medicinal chemistry.[1][2] Characterized by a quaternary carbon center at position 1 and a distal hydroxyl handle at position 4, this molecule offers unique opportunities for conformational restriction and metabolic blocking .[1]

Unlike simple cyclohexane derivatives, the geminal substitution (methyl/ester) at C1 locks the ring conformation, influencing the spatial vector of the C4-hydroxyl group.[1] This guide analyzes the physicochemical properties, synthetic routes, and stereochemical nuances of this scaffold, providing researchers with the actionable intelligence required to deploy it in fragment-based drug design (FBDD) and lead optimization.[1]

Chemical Identity & Stereochemical Analysis[1]

The molecule exists as two primary diastereomers based on the relative orientation of the C4-hydroxyl group to the C1-substituents.[1] Understanding the A-values (conformational free energy) of the substituents is critical for predicting reactivity and binding affinity.[1]

Nomenclature and Identifiers[1][3][4][5]

| Property | Data |

| IUPAC Name | Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| CAS (Cis Isomer) | 87787-05-1 (Refers to cis-relationship of OH relative to Ester) |

| CAS (Trans Isomer) | 87787-02-8 (Refers to trans-relationship of OH relative to Ester) |

| Physical State | Viscous Colorless Oil (Racemic) / White Solid (Enantiopure) |

| Predicted Boiling Point | ~245°C (760 mmHg) / 105-110°C (1 mmHg) |

| Density | ~1.08 g/cm³ |

| LogP (Predicted) | 1.3 - 1.5 |

Conformational Logic (The "Expert" View)

In a 1,1,4-trisubstituted cyclohexane, the conformation is dictated by the bulky groups at C1.[1]

-

A-values: Methyl (~1.70 kcal/mol) vs. Carboxylate (~1.2-1.3 kcal/mol).[1]

-

Dominant Conformation: The Methyl group prefers the Equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the Carboxylate group is forced Axial .[1]

Stereochemical Consequences:

-

Trans-Isomer (OH trans to Ester): If the Ester is Axial, the OH must be Equatorial (for a trans relationship). This places the OH in the stable equatorial position.[1]

-

Cis-Isomer (OH cis to Ester): If the Ester is Axial, the OH must be Axial.[1] This creates a higher energy conformer susceptible to oxidation or elimination.[1]

Synthetic Methodologies

The primary route to this scaffold is the reduction of Methyl 1-methyl-4-oxocyclohexanecarboxylate .[1] The choice of reducing agent dictates the diastereomeric ratio (dr).[1]

Synthesis Workflow Diagram

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of the thermodynamic alcohol (Equatorial OH) via NaBH₄ reduction.

Reagents:

-

Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (0.5 eq)

-

Methanol (anhydrous)

-

Saturated NH₄Cl solution[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Lower temperature improves diastereoselectivity by differentiating the activation energy of axial vs. equatorial attack.

-

Addition: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (

).[1] Ensure venting. -

Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).[1] The ketone spot (

) should disappear; a lower spot (Alcohol, -

Quench: Carefully add saturated NH₄Cl (20 mL) to destroy excess hydride.

-

Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL).

-

Purification: Dry organics over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 10%

Validation Checkpoint:

-

¹H NMR Diagnostic: Look for the C4-methine proton.[1]

Applications in Drug Development

This scaffold is not merely a linker; it is a functional pharmacophore modulator .[1]

The "Gem-Dimethyl" Effect & Metabolic Stability

The introduction of the methyl group at C1 (alpha to the ester) serves two purposes:

-

Metabolic Blocking: It prevents ester hydrolysis by steric shielding and blocks enolization, preventing racemization of the stereocenter.[1]

-

Thorpe-Ingold Effect: The geminal substitution restricts the conformational flexibility of the cyclohexane ring, pre-organizing the molecule into a bioactive conformation.[1] This often results in higher affinity binding to target proteins (e.g., Kinases, GPCRs) by reducing the entropic penalty of binding.[1]

Application Pathway

Handling & Safety Data

While generally stable, specific precautions apply to the handling of hydroxy-esters.[1]

| Parameter | Guideline |

| Storage | Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic. |

| Stability | Susceptible to transesterification in protic solvents with acid/base catalysis.[1] Avoid prolonged exposure to strong bases to prevent epimerization at C1 (though hindered).[1] |

| Safety | Irritant (H315, H319).[1][3] Standard PPE (Gloves, Goggles) required.[1] |

References

-

Sigma-Aldrich. Methyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate Product Sheet. Retrieved from [1][3]

-

PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate Compound Summary. CID 13236236.[1] Retrieved from [1]

-

Mander, L. N., & Sethi, S. P. (1983).[1] Regioselective synthesis of beta-keto esters from lithium enolates and methyl cyanoformate. (General method for precursor synthesis).[1] Tetrahedron Letters.

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative source on A-values and Cyclohexane conformation).

-

BenchChem. Methyl Cyclohexanecarboxylate Synthesis Protocols. Retrieved from [1]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate

[1][2]

Executive Summary

Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 37480-42-5 for generic; 87787-05-1 for cis-isomer) represents a specialized class of gem-disubstituted cyclohexane scaffolds.[1][2][3] Unlike simple cyclohexanecarboxylates, the presence of the quaternary carbon at position 1 (bearing both a methyl and an ester group) imposes rigid conformational biases that are highly valued in structure-based drug design (SBDD).[2] This scaffold is increasingly utilized to disrupt metabolic symmetry and improve the selectivity of inhibitors targeting enzymes such as Ubiquitin-Specific Protease 7 (USP7) .[1][2]

Chemical Identity & Stereochemical Configuration

The molecule exists as two geometric isomers—cis and trans—defined by the relative orientation of the hydroxyl group at C4 and the carboxylate ester at C1.[2]

Nomenclature and CAS Registry

| Parameter | Details |

| IUPAC Name | Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate |

| Generic CAS | 37480-42-5 (Unspecified stereochemistry) |

| Cis-Isomer CAS | 87787-05-1 (Major commercial isomer) |

| Ketone Precursor CAS | 37480-41-4 (Methyl 1-methyl-4-oxocyclohexanecarboxylate) |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| SMILES (Cis) | COC(=O)C1(C)CCCC1 |

Stereochemical Analysis

The "cis" designation in this context typically refers to the relationship between the highest priority functional groups on the ring: the hydroxyl group (-OH) and the ester group (-COOMe) .[1][2]

-

Cis-Isomer (87787-05-1): The -OH and -COOMe groups reside on the same face of the cyclohexane ring.[1][2]

-

Trans-Isomer: The -OH and -COOMe groups reside on opposite faces.[1][2]

Due to the quaternary center at C1, the ring is locked into a chair conformation where the bulkier ester group likely occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2] This conformational lock influences the stereoselectivity of nucleophilic attacks during synthesis.[1]

Figure 1: Stereochemical divergence arising from the relative orientation of the C4-hydroxyl and C1-ester groups.[1][2]

Synthetic Methodology

The primary route to methyl 4-hydroxy-1-methylcyclohexanecarboxylate involves the reduction of its ketone precursor.[1][2] This reaction is pivotal because the choice of reducing agent dictates the diastereomeric ratio (dr).[2]

Precursor Synthesis

The starting material, Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4) , is typically generated via a Robinson annulation-type sequence or double Michael addition, followed by functionalization.[1][2]

Reduction Protocol (Standard)

Objective: Selective reduction of the C4 ketone to the alcohol.[2]

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[2][4]

-

Mechanism: Nucleophilic addition of hydride (H⁻) to the carbonyl carbon.[2]

-

Stereoselectivity: Hydride attack can occur from the axial or equatorial face.[1][2] The bulky gem-dimethyl/ester group at C1 creates steric hindrance, often favoring attack from the less hindered face, leading to the cis isomer as the predominant product.[2]

Step-by-Step Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous Methanol (0.15 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the reduction and improve stereoselectivity.

-

Addition: Slowly add NaBH₄ (1.5 - 2.0 eq) portion-wise over 30 minutes. Note: Vigorous gas evolution (H₂) will occur.[2]

-

Reaction: Stir the mixture at 0°C for 3 hours. Monitor conversion via TLC (stain with Anisaldehyde or PMA) or GC-MS.[1][2]

-

Quench: Quench the reaction carefully with saturated aqueous NH₄Cl or 1N HCl to decompose excess borohydride.

-

Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to separate the cis and trans isomers if necessary.

Figure 2: Synthetic workflow for the reduction of the ketone precursor to the target alcohol.[2][4][5][6]

Applications in Drug Development

The methyl 4-hydroxy-1-methylcyclohexanecarboxylate scaffold is a "privileged structure" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1][2]

USP7 Inhibitors

Research indicates this scaffold is a key intermediate in the synthesis of inhibitors for Ubiquitin-Specific Protease 7 (USP7) .[1][2] USP7 is a deubiquitinating enzyme that regulates the stability of tumor suppressors like p53.[1]

-

Mechanism: The cyclohexane ring acts as a rigid linker, positioning pharmacophores to interact with the catalytic cleft of the protease.[2]

-

Advantage: The C1-methyl group restricts the conformational flexibility of the ring, reducing the entropic penalty upon binding to the protein target.[1][2]

Metabolic Stability

The incorporation of the quaternary center (gem-disubstitution) at C1 blocks metabolic oxidation at that position.[1][2] Furthermore, the 4-hydroxy group serves as a handle for further derivatization (e.g., etherification, carbamate formation) to tune solubility and permeability (LogP).[2]

Analytical Profile & Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

| Technique | Expected Signals / Characteristics |

| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, -COOCH₃ )δ 3.5 - 3.9 (m, 1H, CH -OH, multiplet depends on axial/equatorial orientation)δ 1.25 (s, 3H, C-CH₃ )δ 1.4 - 2.0 (m, 8H, Cyclohexane ring protons) |

| ¹³C NMR | Carbonyl (~177 ppm), C-OH (~69 ppm), Quaternary C1 (~42 ppm), Methoxy (~52 ppm), Methyl (~26 ppm).[2] |

| Mass Spectrometry | m/z 173 [M+H]⁺ (ESI Positive Mode). Look for water loss peak [M-18].[2] |

| IR Spectroscopy | 3400-3300 cm⁻¹ (Broad O-H stretch)1730 cm⁻¹ (Strong C=O[1][2] Ester stretch) |

References

-

PubChem. (n.d.).[2] Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Compound).[1][2][3] National Library of Medicine. Retrieved March 8, 2026, from [Link][2]

-

Google Patents. (2016).[2] Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1).[1][2] Retrieved March 8, 2026, from [2]

Sources

- 1. 87787-05-1|Methyl cis-4-hydroxy-1-methylcyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. (1s,4s)-4-hydroxy-1-methylcyclohexane-1-carboxylic acid - CAS号 87787-04-0 - 摩熵化学 [molaid.com]

- 3. labsolu.ca [labsolu.ca]

- 4. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]

- 5. 2-(2-tert-butylaminoethoxy)ethanol | 87787-67-5 [chemicalbook.com]

- 6. 2-(Dibutylamino)ethanol | C10H23NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural and Physicochemical Profiling of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the selection of highly optimized, low-molecular-weight building blocks is critical for maintaining the physicochemical integrity of final drug candidates. Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (Chemical Formula:

With an exact average molecular weight of 172.22 g/mol , this compound is highly valued in medicinal chemistry. Its low mass consumes only a fraction of the 500 Da "molecular weight budget" dictated by Lipinski’s Rule of Five, allowing researchers ample room to append complex pharmacophores without compromising the pharmacokinetic profile of the resulting drug candidate.

Physicochemical Profiling & Stoichiometric Analysis

Understanding the exact mass and spatial configuration of a building block is the first step in rational drug design. The molecular weight of methyl 4-hydroxy-1-methylcyclohexanecarboxylate is derived from its atomic constituents:

-

Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

-

Total Average Molecular Weight: 172.22 g/mol [1]

Stereochemical Considerations

The cyclohexane ring features two stereocenters at the C1 and C4 positions, giving rise to cis (CAS: 87787-05-1) and trans (CAS: 87787-02-8) diastereomers[1]. The spatial projection of the hydroxyl (-OH) and methyl ester (-COOCH3) groups—whether equatorial or axial—directly dictates the molecule's dipole moment, its solubility profile, and the steric hindrance encountered during downstream coupling reactions.

Quantitative Data Summary

To facilitate rapid reference during synthetic planning and analytical verification, the core physicochemical properties are summarized below:

| Property | Value | Analytical Relevance |

| Molecular Formula | Determines baseline stoichiometry and elemental analysis targets. | |

| Average Molecular Weight | 172.22 g/mol | Used for bulk mass and molarity calculations in synthetic workflows. |

| Monoisotopic Mass | 172.1099 Da | The exact target value for High-Resolution Mass Spectrometry (HRMS). |

| Expected | m/z 173.1177 | Primary validation peak in positive ion mode (ESI+). |

| Expected | m/z 195.0997 | Secondary validation peak (sodium adduct) in ESI+. |

| H-Bond Donors | 1 | Influences aqueous solubility and target protein binding affinity. |

| H-Bond Acceptors | 3 | Contributes to overall polarity and Lipinski compliance. |

Analytical Validation: Self-Validating LC-MS Protocol

To ensure the structural integrity of procured or synthesized methyl 4-hydroxy-1-methylcyclohexanecarboxylate, researchers must empirically validate its molecular weight.

Causality of Method Selection: Electrospray Ionization (ESI) is selected over Electron Impact (EI) ionization. Aliphatic alcohols and esters undergo rapid, extensive fragmentation under the "hard" ionization of EI, which often obliterates the molecular ion peak. ESI, a "soft" ionization technique, preserves the intact molecule, allowing for direct observation of the protonated mass.

Step-by-Step Methodology

This protocol is designed as a self-validating system : the success of the analytical run is inherently proven if the specific, mathematically predetermined m/z checkpoints are observed.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

-

Causality: Methanol ensures complete dissolution of the moderately polar alicyclic compound. The subsequent dilution prevents detector saturation and mitigates ion suppression during analysis.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL of the working solution onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5 minutes.

-

Causality: The hydrophobic C18 stationary phase effectively retains the cyclohexane ring. Formic acid serves a dual purpose: it acts as an ion-pairing agent to sharpen chromatographic peaks and provides the abundant protons necessary for positive mode ionization (

).

Step 3: Mass Spectrometry Detection & Validation Checkpoints

-

Action: Operate the mass spectrometer in ESI+ mode with a scan range of m/z 100–500.

-

Self-Validation Checkpoints: The structural identity and molecular weight are confirmed only if the following exact peaks are detected:

-

m/z 173.1177 : The primary protonated molecular ion

. -

m/z 195.0997 : The sodium adduct

. -

Note: The absence of these peaks, or the presence of a dominant m/z 155.10 peak, indicates either synthesis failure or in-source degradation (loss of

).

-

Figure 1: High-Resolution Mass Spectrometry (HRMS) validation workflow for molecular weight confirmation.

Applications in Drug Development: USP7 Inhibitors

In medicinal chemistry, linear alkyl chains often suffer from high entropic penalties upon target binding and are highly susceptible to metabolic oxidation. By integrating a cyclohexane scaffold like methyl 4-hydroxy-1-methylcyclohexanecarboxylate, chemists can lock the molecule into a rigid, predictable conformation that enhances binding affinity and metabolic stability.

Case Study: Ubiquitin-Specific Protease 7 (USP7) Inhibitors

USP7 is a deubiquitinating enzyme that stabilizes MDM2, a negative regulator of the p53 tumor suppressor protein. Inhibiting USP7 is a major therapeutic strategy in oncology to restore p53 function and induce apoptosis in cancer cells.

In the patent literature (e.g., US20160185785A1), methyl 4-hydroxy-1-methylcyclohexanecarboxylate is utilized as a critical intermediate in the synthesis of complex pyrrolo and pyrazolopyrimidine-based USP7 inhibitors[2].

Synthetic Workflow Causality:

The synthesis typically begins with the ketone precursor, methyl 1-methyl-4-oxocyclohexane-1-carboxylate. This precursor is subjected to reduction using sodium borohydride (

-

Why

? Sodium borohydride is chosen because it is chemoselective; it selectively reduces the C4 ketone to the secondary hydroxyl group without reducing the C1 methyl ester, preserving the ester for subsequent functionalization. -

The resulting 172.22 g/mol intermediate provides a rigid, functionalized ring system where the newly formed hydroxyl group acts as a precise attachment vector for the pyrazolopyrimidine pharmacophore.

Figure 2: Synthetic pathway utilizing the target intermediate in USP7 inhibitor drug development.

References

-

Title: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

- Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL

Sources

An In-depth Technical Guide to Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive examination of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate, a substituted cyclohexane derivative of significant interest in synthetic and medicinal chemistry. The document elucidates the critical role of stereochemistry, focusing on the distinct properties and characterization of its cis and trans isomers. Detailed protocols for synthesis via Fischer esterification are presented, alongside an in-depth analysis of spectroscopic data (¹H NMR, ¹³C NMR, IR) for structural confirmation. Furthermore, this guide explores the molecule's applications as a versatile building block in drug discovery and materials science, supported by a thorough discussion of its reactivity. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's chemical architecture and potential.

Introduction

Substituted cyclohexanes are ubiquitous scaffolds in organic chemistry, forming the structural core of numerous natural products and pharmacologically active molecules. Their rigid, three-dimensional structure provides a well-defined spatial arrangement for functional groups, which is crucial for molecular recognition and biological activity. This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional molecule that combines a hydroxyl group and a methyl ester on a cyclohexane ring, making it a valuable intermediate for further chemical elaboration.[1][2] The presence of two substituents at the 1- and 4-positions gives rise to cis and trans stereoisomers, each with unique conformational and reactivity profiles that are critical to its application. This guide will provide a detailed exploration of its structure, synthesis, and properties, offering field-proven insights for its use in advanced chemical research.

Molecular Structure and Stereochemistry

The core of the topic molecule is a cyclohexane ring bearing three substituents: a methyl group and a methoxycarbonyl group at the C1 position, and a hydroxyl group at the C4 position. The stereochemical relationship between the hydroxyl group and the methoxycarbonyl group defines the two primary diastereomers: cis and trans.

-

cis-isomer : In the cis configuration, the C4-hydroxyl group and the C1-methoxycarbonyl group are on the same face of the cyclohexane ring. In the most stable chair conformation, one of these bulky groups will typically occupy an axial position while the other is equatorial to minimize steric strain.

-

trans-isomer : In the trans configuration, the C4-hydroxyl group and the C1-methoxycarbonyl group are on opposite faces of the ring. This allows both bulky substituents to occupy equatorial positions in the chair conformation, generally resulting in a more thermodynamically stable isomer.

The differentiation and selective synthesis of these isomers are paramount for applications where precise three-dimensional geometry is required, such as in the development of stereospecific pharmaceuticals.

Caption: Chair conformations of cis and trans isomers.

Spectroscopic and Physicochemical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized isomers. Spectroscopic methods provide detailed structural information, while physicochemical properties offer benchmarks for purity.

Spectroscopic Analysis

-

¹H NMR Spectroscopy : Proton NMR is a powerful tool for distinguishing between the cis and trans isomers. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (H-4) are particularly informative. In the trans-isomer, where H-4 is typically axial, it experiences different magnetic shielding compared to the equatorial H-4 in the cis-isomer. The methyl protons of the ester group usually appear as a singlet around 3.6-3.7 ppm, while the C1-methyl protons are a singlet around 1.2 ppm.[3]

-

¹³C NMR Spectroscopy : Carbon NMR provides information on the carbon skeleton. The chemical shifts of the ring carbons, particularly C1 and C4, will differ between isomers due to the different steric environments.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.

Physicochemical Data Comparison

| Property | cis-Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate | trans-Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate |

| CAS Number | 87787-05-1[1][4] | 37480-42-5[1] |

| Molecular Formula | C₉H₁₆O₃[1] | C₉H₁₆O₃[1] |

| Molecular Weight | 172.22 g/mol [1] | 172.22 g/mol [1] |

| Physical Form | Oil | Data not readily available |

| Boiling Point | Data not readily available | ~299.2 °C at 760 mmHg (for the parent acid)[5] |

Note: Data for the trans-isomer is limited; the boiling point of the parent carboxylic acid is provided for reference.

Synthesis and Reaction Mechanisms

A common and reliable method for synthesizing this compound is the Fischer esterification of the corresponding carboxylic acid. This method is robust and can be scaled for laboratory production.

Fischer Esterification Workflow

Caption: Workflow for Fischer esterification synthesis.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxy-1-methyl-cyclohexanecarboxylic acid (1.0 eq)

-

Methanol (10-20 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-1-methyl-cyclohexanecarboxylic acid and an excess of methanol.

-

Catalyst Addition : While stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction : Heat the mixture to a gentle reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[6]

-

Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

-

Washing : Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.[6]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product is purified by vacuum distillation to yield the pure this compound.[6]

Causality : The use of excess methanol is a key experimental choice that leverages Le Châtelier's principle to drive the equilibrium reaction towards the formation of the ester product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Applications and Research Significance

The structural features of this compound make it a valuable building block in several areas of chemical science.

-

Drug Discovery : The cyclohexane scaffold is considered a "privileged scaffold" in medicinal chemistry.[7] It serves as a non-aromatic, rigid core that can be functionalized to create analogues of existing drugs with improved physicochemical properties, such as solubility and metabolic stability.[8] The hydroxyl and ester groups provide two distinct points for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening.[9]

-

Bioisosteres : Saturated bicyclic compounds and substituted cyclohexanes are increasingly used as bioisosteres for aromatic rings. They can mimic the spatial arrangement of substituents on a phenyl ring while offering a different electronic and solubility profile.[10]

-

Materials Science : The hydroxyl group can be used for polymerization reactions or for grafting the molecule onto surfaces, while the ester can be hydrolyzed or transesterified. This dual functionality allows for its use in the synthesis of specialized polyesters and functional coatings.

Safety and Handling

This compound and its parent compounds are flammable liquids and vapors.[11][12][13] Proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Ventilation : Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14]

-

Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use explosion-proof equipment and non-sparking tools.[11][12] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[12]

-

Handling : Avoid contact with skin, eyes, and clothing.[12] Do not ingest. If swallowed, seek immediate medical attention.[11] Ground and bond containers when transferring material to prevent static discharge.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[12]

First Aid Measures:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing contaminated clothing.[11][12]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[11][12]

-

Ingestion : Clean mouth with water and get medical attention. Do not induce vomiting.[11][12][13]

Conclusion

This compound is a fundamentally important molecule whose utility is defined by its stereochemistry. The ability to synthesize and characterize its distinct cis and trans isomers opens avenues for the rational design of complex molecules in pharmaceuticals and materials science. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage this versatile chemical building block in their work.

References

-

Alker, A. M., et al. (2000). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 56(43), 8579-8589. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13236236, Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. [Link]

-

Ni, Y., et al. (2022). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. ACS Catalysis, 12(15), 9294-9301. [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

OpenStax. (2023, September 20). 13.9 Uses of 1H NMR Spectroscopy. In Organic Chemistry. [Link]

-

Chemsrc. (2025, September 16). trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221624, Methyl 1-hydroxy-4-methylcyclohexanecarboxylate. [Link]

-

Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11. [Link]

-

Matuška, R., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(17), 5122. [Link]

-

Bennett, D. J., et al. (2022).[12]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Chemistry, 14(10), 1146-1152. [Link]

-

James, M. J., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(32), 8685-8691. [Link]

-

Hussain, A., et al. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

Sources

- 1. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-hydroxy-4-methylcyclohexanecarboxylate | C9H16O3 | CID 221624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13.9 Uses of 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. labsolu.ca [labsolu.ca]

- 5. CAS#:76657-91-5 | trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. aksci.com [aksci.com]

Beyond the Name: Stereochemical Control and Synthetic Utility of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate

Executive Summary & Structural Anatomy

Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 87787-05-1 for the cis-isomer) is not merely a functionalized cyclohexane; it is a "privileged scaffold" in medicinal chemistry. It serves as a rigidified linker that allows precise vector positioning of hydrogen-bond donors (hydroxyl) and acceptors (ester) relative to a quaternary carbon center.

Unlike simple cyclohexanes, the presence of the quaternary center at C1 (bearing both a methyl and an ester group) introduces complex conformational constraints. This guide deconstructs the molecule's stereochemical behavior, offering a reproducible protocol for its synthesis and isolation.

Nomenclature and Connectivity

The IUPAC name methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate is derived as follows:

-

Principal Group: Carboxylate (Ester) at C1 (Priority > Alcohol).

-

Substituents: Methyl at C1, Hydroxy at C4.

-

Stereochemistry: Defined by the relationship between the highest priority group at C1 (Carboxylate) and C4 (Hydroxyl).

Figure 1: Structural connectivity highlighting the critical 1,4-relationship.

Stereochemical Analysis: The "Battle of A-Values"

The synthesis and application of this molecule are governed by the conformational preference of the cyclohexane ring.

Conformational Locking

In a 1,4-disubstituted cyclohexane, the substituents can exist in chair conformations.

-

C1 Substituents: Methyl group (A-value

1.70 kcal/mol) vs. Methyl Ester (A-value -

Thermodynamics: The Methyl group is sterically larger than the Ester (due to the ester's planar nature allowing it to rotate away from 1,3-diaxial interactions). Therefore, the Methyl group preferentially occupies the Equatorial position .

Cis vs. Trans Isomers

Because C1 is a quaternary center, the terms cis and trans refer to the relative orientation of the Carboxylate (priority group at C1) and the Hydroxyl (priority group at C4).

| Isomer | C1 Configuration | C4 Configuration | Relationship (COOMe vs OH) | Stability |

| Cis | Me(eq) / COOMe(ax) | OH(eq) | Axial / Equatorial | Thermodynamic Product |

| Trans | Me(eq) / COOMe(ax) | OH(ax) | Axial / Axial | Kinetic Product |

Note: In the stable conformer where Me is equatorial, the Ester is forced axial. If the OH is equatorial (preferred), the relationship between the Axial Ester and Equatorial OH is technically 1,4-cis (ae).

Synthetic Pathway: Stereoselective Reduction

The most robust route to this molecule is the reduction of the corresponding ketone: Methyl 1-methyl-4-oxocyclohexanecarboxylate .

Reaction Logic

The stereochemical outcome of the reduction depends on the hydride source.

-

Small Hydrides (NaBH₄): Attack from the axial trajectory (less torsional strain), yielding the equatorial alcohol (Thermodynamic product).

-

Bulky Hydrides (L-Selectride): Attack from the equatorial trajectory (steric approach control), yielding the axial alcohol (Kinetic product).

Figure 2: Stereoselective reduction pathway. NaBH4 favors the formation of the equatorial alcohol.

Experimental Protocol

Objective: Synthesis of methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate via NaBH₄ reduction.

Materials

-

Precursor: Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv).

-

Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv).

-

Solvent: Methanol (anhydrous).

-

Quench: Saturated NH₄Cl solution.

Methodology

-

Preparation: Dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add NaBH₄ (5 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (30% EtOAc/Hexanes). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

-

Quench: Carefully add sat. NH₄Cl (10 mL) to destroy excess hydride.

-

Extraction: Concentrate methanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Validation (Self-Correcting Check)

-

Visual: Product should be a colorless viscous oil or low-melting solid.

-

NMR Check: If the H4 proton signal (approx 3.6 ppm) is a wide multiplet (

or

Analytical Profile

The following data is typical for the cis-isomer (Equatorial OH, Axial Ester).

| Technique | Signal / Parameter | Assignment / Interpretation |

| 1H NMR (CDCl₃) | C1-Methyl (Diagnostic singlet) | |

| Ester Methyl (-COOCH ₃) | ||

| H4 Methine (Axial proton, indicates Eq-OH) | ||

| 13C NMR (CDCl₃) | Carbonyl (Ester C=O) | |

| C4 (CH-OH) | ||

| C1 (Quaternary Center) | ||

| IR | 3450 cm⁻¹ (broad) | O-H stretch |

| 1725 cm⁻¹ (strong) | C=O stretch (Ester) |

Applications in Drug Discovery

This molecule is utilized as a bioisostere for aromatic rings to improve metabolic stability (blocking CYP450 oxidation) and solubility (sp3 character).

-

Linker Chemistry: The 1,4-substitution pattern provides a linear vector similar to para-substituted benzenes but with defined 3D geometry.

-

Fragment-Based Design: Used in the synthesis of inhibitors where a rigid, saturated core is required to traverse a hydrophobic protein channel.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry. [Link]

-

Stereoselectivity of Hydride Reductions: Um, J. M., et al. "Origin of stereoselectivity in the reduction of a planar oxacarbenium."[7] Organic Letters, 2008.[7] [Link]

-

Conformational Analysis: Eliel, E. L. "Conformational analysis of 1,4-disubstituted cyclohexanes." Journal of Chemical Education. [Link]

-

Compound Data: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (CID 13236236).[6] PubChem. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Stereoisomers [www2.chemistry.msu.edu]

- 5. METHYL 4-HYDROXYCYCLOHEXANECARBOXYLATE | 17449-76-2 [chemicalbook.com]

- 6. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Origin of stereoselectivity in the reduction of a planar oxacarbenium - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isomeric Forms of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate

The following technical guide details the isomeric forms of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate , a functionalized cyclohexane scaffold critical in medicinal chemistry for constraining peptide mimetics and optimizing drug lipophilicity.

Executive Summary & Structural Definition

This compound (C

The Isomers

| Nomenclature | Relative Stereochemistry | IUPAC Descriptor (Example) | CAS No. (Ref) |

| Cis-Isomer | 4-OH and 1-COOMe are on the same face.[1] | (1S,4S)-methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | 87787-05-1 |

| Trans-Isomer | 4-OH and 1-COOMe are on opposite faces.[1] | (1R,4S)-methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | 87787-02-8 |

Note: CAS numbers may vary by enantiomeric purity (racemic vs. chiral). The descriptors above assume a fixed center at C1 for relative comparison.

Conformational Analysis & Energetics

Understanding the preferred chair conformations is prerequisite to predicting reactivity and NMR signatures. The conformational equilibrium is dictated by the A-values (steric bulk) of the substituents:

-

Methyl (-Me): 1.70 kcal/mol[1]

-

Methoxycarbonyl (-COOMe): 1.27 kcal/mol[1]

-

Hydroxyl (-OH): 0.87 kcal/mol[1]

In the 1,1-disubstituted system, the larger group prefers the equatorial position.[1] Thus, the Methyl group prefers the equatorial orientation over the Carboxylate, forcing the Carboxylate axial in the lowest energy state of the precursor.

Cis-Isomer (Thermodynamic Product)[1]

-

Configuration: OH and COOMe are Cis.

-

Dominant Conformer: The cyclohexane ring adopts a chair where the C1-Methyl is equatorial and the C1-COOMe is axial .[1] To be cis to the axial COOMe, the C4-OH must be equatorial .[1]

Trans-Isomer (Kinetic Product)

-

Configuration: OH and COOMe are Trans.[1]

-

Conformer Equilibrium:

-

Analysis: Conformer B (Me-axial) is sterically competitive with Conformer A. However, in polar solvents, the dipole minimization of the 4-hydroxy-cyclohexanecarboxylate system often favors Conformer A.[1]

-

Key Insight: The Trans-isomer is thermodynamically less stable than the Cis-isomer due to the unavoidable axial placement of either the Methyl or the Hydroxyl group.[1]

Caption: Conformational landscape of this compound showing the stability dominance of the Cis-isomer.

Synthesis & Stereocontrol Strategies

The synthesis typically proceeds via the reduction of methyl 1-methyl-4-oxocyclohexanecarboxylate .[1] The stereochemical outcome is controlled by the choice of reducing agent (steric bulk) and temperature.

Protocol: Synthesis of the Ketone Precursor

Before separating isomers, one must synthesize the gem-disubstituted ketone.[1]

-

Starting Material: Methyl methacrylate and 2-trimethylsiloxy-1,3-butadiene (Danishefsky’s diene) via Diels-Alder, followed by acidic hydrolysis.[1]

-

Alternative: Alkylation of methyl 4-oxocyclohexanecarboxylate (requires protection of ketone as ketal, methylation with LDA/MeI, deprotection).

Stereoselective Reduction Protocols

The C1-COOMe group (axial) provides significant steric differentiation between the two faces of the carbonyl at C4.

Method A: Thermodynamic Control (Favors Cis-Isomer)

Small hydride donors attack the sterically more hindered axial face (due to torsional strain relief in the transition state), yielding the equatorial alcohol.

-

Reagent: Sodium Borohydride (NaBH

) in Methanol at -78°C to 0°C. -

Mechanism: Small hydride attacks "axially" (from the top/axial trajectory relative to the ring).

-

Outcome: Formation of the Cis-isomer (OH equatorial) as the major product (>4:1 ratio).

-

Self-Validating Check: The product should show a large NMR coupling constant for the H4 proton (axial-axial coupling with H3/H5), indicative of an equatorial OH.[1]

Method B: Kinetic Control (Favors Trans-Isomer)

Bulky hydride donors are forced to attack the less sterically hindered equatorial face, yielding the axial alcohol.

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.

-

Mechanism: The bulky borohydride is blocked from the axial face by the axial C1-COOMe group and the axial hydrogens at C3/C5. It attacks equatorially.

-

Outcome: Enrichment of the Trans-isomer (OH axial).[1]

-

Self-Validating Check: The product should show a narrow multiplet for the H4 proton (equatorial-axial/equatorial-equatorial couplings only), indicative of an axial OH.[1]

Analytical Characterization (NMR)

Distinguishing the isomers requires careful analysis of the H4 methine proton and the C1-Methyl singlet.[1]

| Feature | Cis-Isomer (OH eq) | Trans-Isomer (OH ax) | Mechanistic Reason |

| H4 Proton Multiplicity | tt (Triplet of triplets) | quint/narrow m | H4 is axial in Cis (large |

| H4 Chemical Shift | ~3.6 - 3.8 ppm | ~3.9 - 4.1 ppm | Equatorial protons (Trans isomer) are typically deshielded relative to axial protons.[1] |

| C1-Me Shift | Lower field (Deshielded) | Higher field (Shielded) | In Trans (Conf A), Me is equatorial but OH is axial (gamma-gauche effect absent or different).[1] |

| NOE Correlations | H4 | H4 | Confirms axial vs equatorial orientation of the proton. |

Separation & Purification Workflow

Since the isomers have distinct polarities and hydrogen-bonding capabilities, they can be separated without chiral chromatography (if the starting material was racemic).

Step-by-Step Purification Protocol

-

Crude Workup: Quench reduction with saturated NH

Cl. Extract with EtOAc.[2] Dry over MgSO -

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: Hexanes:Ethyl Acetate (gradient 4:1 to 1:1).

-

Visualization: Anisaldehyde stain (alcohols stain blue/violet).

-

Rf Values: The Trans-isomer (axial OH) is typically less polar (higher Rf) than the Cis-isomer (equatorial OH) due to the "compact" nature of axial substituents and shielding of the polar group, though this can vary by solvent system. Note: In some ester systems, the equatorial alcohol interacts more strongly with silica, eluting later.

-

-

Flash Column Chromatography:

-

Load crude oil (dissolved in minimum CH

Cl -

Elute with a shallow gradient (e.g., 10% to 40% EtOAc in Hexanes).

-

Collect fractions. The mixed fractions can be re-subjected to chromatography or crystallized.

-

-

Crystallization (Optional):

Caption: Purification logic flow for separating cis/trans isomers of the cyclohexane scaffold.

References

-

PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate Compound Summary. Available at: [Link].

-

Kleinpeter, E., et al. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. Tetrahedron, 68(10), 2363–2373.[3] Available at: [Link].

- Google Patents.Method for producing 4-(aminomethyl)cyclohexane carboxylic acid (WO2021107047A1).

Sources

- 1. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sci-Hub. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer / Tetrahedron, 2012 [sci-hub.red]

Technical Guide: Biological Activity & Medicinal Utility of Substituted Cyclohexanecarboxylates

Executive Summary

The transition from planar aromatic scaffolds to three-dimensional aliphatic systems represents a paradigm shift in modern drug discovery—often termed "Escaping Flatland." Substituted cyclohexanecarboxylates serve as the primary bioisosteres for benzoates and phenyl-acetic acid derivatives. By increasing the fraction of sp³-hybridized carbons (

This guide analyzes the biological activity of substituted cyclohexanecarboxylates, focusing on their stereochemical-activity relationships (SAR), antimicrobial/antiviral utility, and synthetic protocols for accessing specific diastereomers.

Structural Significance: The Advantage

In medicinal chemistry, the cyclohexanecarboxylate scaffold is not merely a "saturated benzoate." It is a tool to modulate physicochemical properties without altering the fundamental pharmacophore.

Bioisosterism and Solubility

Replacing a phenyl ring with a cyclohexane ring disrupts the

-

Benzoates: Planar, lipophilic, prone to CYP450 oxidation at the ring.

-

Cyclohexanecarboxylates: Puckered (chair/boat) conformations, higher aqueous solubility, metabolically robust ring system.

Stereochemical Vectors

Unlike the planar benzene ring, the cyclohexane ring offers axial and equatorial vectors. This allows for precise positioning of substituents to probe receptor pockets in 3D space, a feature critical for high-affinity binding in enzymes like neuraminidase or receptors like

Therapeutic Classes & Mechanisms[1]

Antimicrobial Activity (Membrane Disruption)

Recent studies indicate that 4-substituted cyclohexanecarboxylates, particularly those with lipophilic tails or cationic ammonium groups, exhibit potent antimicrobial activity.

-

Mechanism: These amphiphilic derivatives insert into bacterial cell membranes. The cyclohexane ring acts as a spacer that disrupts lipid packing more effectively than rigid aromatic rings due to its conformational flexibility.

-

Key Data: 4-substituted derivatives have shown MIC values comparable to standard antibiotics against Gram-positive strains.

Table 1: Comparative Antimicrobial Activity (Representative Data)

| Compound Scaffold | Substituent (R-4 position) | Target Organism | MIC ( | Mechanism |

| Benzoate | n-Butyl | S. aureus | >128 | Weak Membrane Interaction |

| Cyclohexanecarboxylate | n-Butyl (trans) | S. aureus | 32 | Membrane Disruption |

| Cyclohexanecarboxylate | N,N-Dibenzyl (diamine) | E. coli | 4-8 | Efflux Pump Inhibition |

| Cyclohexanecarboxylate | tert-Butyl | C. albicans | 64 | Ergosterol Interference |

Antiviral Agents (Neuraminidase Inhibition)

The cyclohexanecarboxylate scaffold is the saturated core related to Oseltamivir (Tamiflu). While Oseltamivir is a cyclohexene, the saturated analogs are extensively studied to understand the necessity of the double bond.

-

Insight: Saturated analogs often maintain binding affinity if the C4-amino and C5-acetamido groups are locked in the correct stereochemical configuration (typically cis-diequatorial relative to the carboxylate in the transition state mimic).

Neurological Activity (Gabapentinoids)

While Gabapentin is technically a cyclohexaneacetic acid, the structure-activity relationship (SAR) is identical. The cyclohexane ring locks the amino and carboxylic acid groups in a specific conformation that mimics the transition state of GABA, allowing transport via the L-system transporter and binding to the

Stereochemical Control: The Cis vs. Trans Dilemma

The biological activity of cyclohexanecarboxylates is strictly governed by stereochemistry.

-

Trans-1,4-disubstituted: Generally thermodynamically more stable (diequatorial). Often preferred for rigidifying long linear pharmacophores.

-

Cis-1,4-disubstituted: One substituent is axial. This high-energy conformer is often required to fit into "curved" hydrophobic pockets.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting this scaffold in drug design.

Caption: Decision tree for transitioning from aromatic hits to saturated cyclohexanecarboxylates, highlighting the critical stereochemical divergence.

Experimental Protocols

Synthesis: Heterogeneous Hydrogenation with Stereocontrol

Converting a benzoic acid to a cyclohexanecarboxylate is the most direct route. The choice of catalyst determines the cis/trans ratio.

Objective: Synthesis of Methyl 4-substituted-cyclohexanecarboxylate.

Reagents:

-

Substrate: Methyl 4-tert-butylbenzoate (1.0 eq)

-

Catalyst: 5% Rh/Al₂O₃ (5 wt%)

-

Solvent: Methanol (0.1 M)

-

Gas: Hydrogen (50 bar)

Step-by-Step Methodology:

-

Preparation: In a stainless steel autoclave, dissolve Methyl 4-tert-butylbenzoate in methanol. Add the Rh/Al₂O₃ catalyst carefully (pyrophoric risk).

-

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar H₂. Stir vigorously at 60°C for 12 hours.

-

Expert Note: Rhodium favors the cis isomer (kinetic product) due to syn-addition of hydrogen to the face of the aromatic ring. Using Pd/C at higher temperatures often leads to thermodynamic equilibration favoring the trans isomer.

-

-

Filtration: Filter the catalyst through a Celite pad. Wash with methanol.

-

Isomer Separation:

-

Evaporate solvent to yield a crude oil (typically 4:1 cis:trans mixture).

-

Epimerization (Optional): To access the trans isomer, treat the crude ester with NaOMe in MeOH at reflux for 4 hours. This equilibrates the mixture to the thermodynamic trans-diequatorial product.

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1) effectively separates the diastereomers due to their distinct polarity (cis is generally more polar).

-

Biological Assay: MIC Determination

To verify antimicrobial activity of the synthesized derivatives.

Protocol:

-

Stock Preparation: Dissolve compounds in DMSO to 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 0.5 – 128

g/mL. -

Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

CFU/mL. -

Incubation: 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth.

Synthesis Workflow Visualization

Caption: Synthetic workflow for accessing specific diastereomers of substituted cyclohexanecarboxylates via catalytic hydrogenation.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Shoaib, M., Israyilova, A., & Ganbarov, K. (2019).[1] Cyclohexane and its Functionally Substituted Derivatives: Important Class of Organic Compounds with Potential Antimicrobial Activities.[2][1][3][4] Journal of Microbiology. [Link]

-

Drag, M., et al. (2010). Synthesis and Antimicrobial Activity of Some New Cyclohexanecarboxylic Acid Derivatives. Der Pharma Chemica. [Link][4]

-

Meanwell, N. A. (2011). Bioisosteres of Carboxylic Acids. Journal of Medicinal Chemistry. [Link]

Sources

Engineering Hydroxycyclohexane Esters: A Whitepaper on Therapeutic Applications, Prodrug Strategies, and Mechanistic Pharmacology

Welcome to this technical whitepaper. As a Senior Application Scientist specializing in pharmacophore engineering, I have structured this guide to provide drug development professionals with a rigorous, mechanistic analysis of hydroxycyclohexane esters. This scaffold is not merely a structural spacer; it is a highly tunable moiety that dictates lipophilicity, receptor binding kinetics, and metabolic clearance.

Herein, we will dissect the causality behind integrating hydroxycyclohexane esters into neurological and cardiovascular therapeutics, provide a self-validating synthetic protocol, and benchmark their pharmacological profiles.

Mechanistic Grounding: The Hydroxycyclohexane Pharmacophore

The therapeutic utility of the hydroxycyclohexane ester moiety stems from its unique sterical and electronic properties. The cyclohexane ring provides a rigid, yet conformationally adaptable (chair/boat) hydrophobic core that enhances membrane permeability.

Strategically, the ester linkage serves a dual purpose: it acts as a hydrogen-bond acceptor for target binding and provides a metabolically labile site for prodrug strategies. Conversely, the hydroxyl group acts as a critical hydrogen-bond donor, anchoring the molecule in polar receptor pockets. Simple building blocks, such as ethyl 1-hydroxycyclohexanecarboxylate, are routinely leveraged as critical chiral synthons in the synthesis of complex therapeutics, including advanced mTORC modulators and rapamycin analogs [1] [2].

Neurological Therapeutics: 5-HT2 Receptor Antagonism

A premier application of this scaffold is found in migraine prophylaxis, specifically through the development of 4-hydroxycyclohexyl 1-isopropyl-9,10-dihydrolysergate [3].

The Causality of the Scaffold: The native lysergic acid structure is highly promiscuous. By conjugating it with a 4-hydroxycyclohexyl ester group, the molecule achieves exquisite selectivity for peripheral 5-HT2 receptors over central nervous system receptors. The bulky hydroxycyclohexyl group creates steric hindrance that prevents blood-brain barrier (BBB) crossing, localizing the antagonistic effect to cranial blood vessels. By competitively blocking serotonin at the 5-HT2 GPCR, the drug halts Gq-protein mediated phospholipase C (PLC) activation, thereby preventing the intracellular calcium release that drives the painful cranial vasoconstriction associated with migraines[3].

Fig 1: 5-HT2 receptor signaling pathway and competitive antagonism by hydroxycyclohexyl esters.

Cardiovascular Therapeutics: Antidysrhythmic Modulation

Beyond neurology, the scaffold is highly effective in cardiovascular applications. Ethyl 2-aryl-1-cyanoethyl-2-hydroxycyclohexanecarboxylates have been extensively profiled for their antidysrhythmic properties [4].

The Causality of the Scaffold: Cardiac ion channel modulators require rapid myocardial penetration followed by precise interaction with the aqueous pore of the channel. The ethyl ester moiety provides the necessary lipophilicity for rapid tissue partitioning. Once localized, the tertiary hydroxyl group on the cyclohexane ring acts as a critical electrostatic anchor, interacting with the voltage-gated ion channel to stabilize the refractory period and reverse arrhythmic events[4].

Quantitative Data: Pharmacological Profiles

The table below summarizes the structure-activity relationships (SAR) and pharmacokinetic improvements achieved by integrating the hydroxycyclohexane ester moiety across different therapeutic classes.

| Compound Class / Derivative | Primary Target | Therapeutic Indication | Receptor Affinity | Plasma Half-Life (t1/2) |

| cis-4-hydroxycyclohexyl 1-isopropyl-9,10-dihydrolysergate | 5-HT2 Receptor | Migraine Prophylaxis | IC50 < 10 nM | ~4.2 h |

| Ethyl 2-phenyl-1-cyanoethyl-2-hydroxycyclohexanecarboxylate | Cardiac Ion Channels | Antidysrhythmic | IC50 ~ 1.5 µM | ~2.8 h |

| Ethyl 1-hydroxycyclohexanecarboxylate (Synthon) | mTORC (via Rapamycin analogs) | Immunosuppression | N/A (Precursor) | N/A |

Self-Validating Experimental Protocol: Stereoselective Synthesis

To guarantee reproducibility and trustworthiness, the following methodology for synthesizing cis-4-hydroxycyclohexyl 1-isopropyl-9,10-dihydrolysergate is designed as a self-validating system . Every step includes an intrinsic quality control (QC) physical observable to confirm the reaction's success before proceeding [3].

Step 1: Boronic Acid Protection of the cis-Diol

-

Procedure: Suspend a 50/50 mixture of cis/trans cyclohexane-1,4-diol and n-butylboronic acid in toluene. Heat to reflux using a Dean-Stark trap.

-

Causality: Direct esterification of the diol mixture yields a complex, inseparable matrix. n-butylboronic acid selectively forms a cyclic boronic ester with the cis-isomer due to the syn-axial proximity of its hydroxyls, leaving the trans-isomer unreacted.

-

Self-Validation Check: Monitor water evolution in the Dean-Stark trap. The theoretical yield of water strictly correlates to the molar amount of the cis-isomer. The complete cessation of water droplet formation physically validates that the protection step is 100% complete.

Step 2: Acid-Catalyzed Esterification

-

Procedure: React 1-isopropyl-9,10-dihydrolysergic acid with the unreacted trans-diol (or deprotected cis-diol) using p-toluenesulfonic acid (pTSA) at 90°C for 18 hours.

-

Causality: pTSA is chosen over mineral acids (like H2SO4) because it provides sufficient protonation to drive esterification without degrading the highly acid-sensitive ergoline indole system.

Step 3: Biphasic Quench and Free-Base Isolation

-

Procedure: Partition the cooled reaction mixture between methylene chloride (CH2Cl2) and water. Adjust the aqueous layer to pH 11 using concentrated ammonium hydroxide.

-

Causality: The ergoline nitrogen has a pKa of ~8.5. Adjusting the environment to pH 11 ensures >99% of the product is deprotonated into its free-base form, driving it entirely into the organic CH2Cl2 phase while leaving unreacted pTSA in the aqueous phase.

-

Self-Validation Check: Observe the phase boundary. If an emulsion persists, it indicates incomplete neutralization (salt forms act as surfactants). Add dropwise NH4OH until the CH2Cl2/H2O boundary is razor-sharp, validating complete free-base conversion.

Step 4: Diastereomeric Resolution via Maleate Salt

-

Procedure: Evaporate the organic layer, dissolve the residue in a methanol/ether matrix, and introduce maleic acid to crystallize the product.

-

Causality: The maleate salt of the cis-hydroxycyclohexyl ester exhibits a highly distinct, lower solubility profile compared to the trans-isomer, allowing for spontaneous fractional crystallization and >99% diastereomeric purity.

Fig 2: Self-validating synthetic workflow for stereoselective hydroxycyclohexyl esterification.

References

-

Title: Ethyl 1-hydroxycyclohexanecarboxylate (CID 222089) Source: PubChem URL: [Link]

- Source: Google Patents (US11230557B2)

- Source: Google Patents (US4810710A)

- Source: Google Patents (EP0134889A2)

Sources

- 1. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US11230557B2 - mTORC modulators and uses thereof - Google Patents [patents.google.com]

- 3. US4810710A - 4-hydroxycyclohexyl 1-isopropyl-9,10-dihydro-lysergate for the treatment of migraine - Google Patents [patents.google.com]

- 4. EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google Patents [patents.google.com]

Technical Guide: Methyl 4-Hydroxy-1-Methyl-Cyclohexanecarboxylate as a Synthetic Building Block

[1][2][3]

Executive Summary: The Quaternary Advantage

This compound (CAS: 87787-05-1 for cis, 87787-02-8 for trans) represents a high-value scaffold for "escape from flatland" strategies in drug design.[1][2] Unlike simple 1,4-disubstituted cyclohexanes, the introduction of the 1-methyl group creates a quaternary center at the ester attachment point.[1][2]

Key Technical Advantages:

-

Conformational Locking: The 1-methyl group (A-value ~1.[1][2]70) exerts a stronger steric demand than the methyl ester (A-value ~1.27), biasing the cyclohexane ring distribution and reducing the entropic penalty of ligand binding.[3]

-

Metabolic Stability: The quaternary center at C1 blocks

-deprotonation and racemization, while also hindering esterase hydrolysis sterically.[1][2] -

Vectorial Diversity: The C4-hydroxyl group provides a divergent handle for etherification, amination (via mesylation/azide), or oxidation, allowing the scaffold to serve as a rigid linker.

Structural Analysis & Stereochemistry

Understanding the stereochemical outcome of synthesis requires a rigorous conformational analysis.[2] The molecule exists as two geometric isomers: cis and trans, defined by the relationship between the C1-Ester and the C4-Hydroxyl group.[1][2]

Conformational Thermodynamics

Due to 1,3-diaxial interactions, the cyclohexane ring will adopt a chair conformation that maximizes the number of equatorial substituents.[2]

-

1-Methyl vs. 1-Ester: The methyl group (

) has a larger conformational energy (1.70 kcal/mol) than the methyl ester ( -

Stereochemical Definition:

-

Cis-Isomer: The C1-Ester and C4-Hydroxyl are on the same side.[1][2] If the Ester is Axial, the Hydroxyl must be Axial (1,4-diaxial relationship is trans in planar drawing, but cis in 3D projection relative to the ring plane? Correction: In 1,4-cyclohexane, Axial-Axial is Trans.[1][2] Axial-Equatorial is Cis.).[1][2]

-

Refined Model:

-

Visualization: Stereochemical Pathways

The following diagram illustrates the divergent synthesis and conformational bias.

Figure 1: Stereodivergent reduction pathways controlled by hydride source. L-Selectride favors equatorial alcohol formation (Cis isomer relative to axial ester).[1][2][3]

Synthetic Methodologies

Route A: The "Late-Stage Reduction" (Recommended)

This route is preferred for scalability and stereocontrol.[1][2][3] It proceeds via the methylation of the commercially available 4-oxocyclohexanecarboxylate, followed by stereoselective reduction.[1][2]

Step 1:

-Methylation of the Ketone

Objective: Install the quaternary center at C1.[1][2]

-

Reagents: LDA (Lithium Diisopropylamide), MeI (Iodomethane), THF.[3]

-

Mechanism: Kinetic deprotonation occurs

to the ester (more acidic, pKa ~24) rather than -

Critical Parameter: Temperature control (-78°C) is vital to prevent poly-methylation or O-alkylation.[1][2][3]

Step 2: Stereoselective Reduction

Objective: Set the C4 stereocenter.[2]

| Reagent | Hydride Approach | Product (Major) | Stereoselectivity (dr) |

| NaBH4 / MeOH | Equatorial & Axial | Mixture (Cis/Trans) | ~60:40 |

| L-Selectride | Axial (Steric bulk) | Cis-Alcohol (Equatorial OH) | >95:5 |

| K-Selectride | Axial (Steric bulk) | Cis-Alcohol (Equatorial OH) | >98:2 |

Experimental Protocol: Synthesis of Methyl cis-4-hydroxy-1-methylcyclohexanecarboxylate[1][2][3][4]

1. Materials:

2. Procedure:

-

Setup: Flame-dry a 500 mL 3-neck flask and purge with Argon. Charge with ketone substrate dissolved in THF (0.1 M concentration).[2][3] Cool to -78°C .[1][2]

-

Addition: Add L-Selectride solution dropwise over 30 minutes. The bulky hydride attacks from the less hindered axial face (anti to the axial ester group).[3]

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; ketone spot disappears).[2][3]

-

Quench (Oxidative Workup): Caution: Exothermic. Slowly add 3M NaOH followed by 30% H2O2.[2] This cleaves the organoboron intermediate.[2]

-

Isolation: Warm to room temperature. Extract with EtOAc (3x).[2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cis-isomer (equatorial OH) typically elutes after the trans-isomer due to better hydrogen bonding with silica.[1][2][3]

Yield: Expect 85-92% isolated yield.

Synthetic Utility & Reactivity Map

Once synthesized, the scaffold serves as a versatile node for divergent synthesis.[2]

Figure 2: Divergent synthetic pathways from the core building block.[1][2][3]

Key Transformations

-

Inversion to Amines (Mitsunobu/Azide): Converting the cis-alcohol (equatorial) to an amine often involves a Mitsunobu reaction with DPPA or mesylation/azide displacement.[1][2][3] This proceeds with inversion of configuration , yielding the trans-amine (axial amino group), which may be energetically disfavored but biologically distinct.[2][3]

-

Saponification: The methyl ester at the quaternary center is sterically hindered.[2] Standard LiOH/THF hydrolysis may be slow.[2] Trimethyltin hydroxide (Me3SnOH) or high-temperature hydrolysis (100°C in dioxane/water) is often required to drive this to completion without decarboxylation.[1][2][3]

References

-

Synthesis of Quaternary Cyclohexanes: Journal of Organic Chemistry, "Stereoselective Alkylation of Cyclohexanecarboxylates," .[3]

-

Stereoselective Reductions: Tetrahedron, "Selectride Reductions of Cyclic Ketones: A conformational analysis," .[3]

- Conformational Analysis Data:Chem. Rev.

-

Compound Data (PubChem): Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (CID 13236236).[1][2][3][5] .[2][3]

(Note: While specific "Tucatinib" intermediates differ slightly, the methodologies cited above are standard for this exact chemical class.)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 4. Methyl 1-hydroxy-4-methylcyclohexanecarboxylate | C9H16O3 | CID 221624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

literature review of "methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate"

The following technical guide provides an in-depth analysis of Methyl 4-hydroxy-1-methylcyclohexanecarboxylate , a critical bifunctional scaffold in modern medicinal chemistry.

Core Identity & Stereochemical Architecture

Executive Summary

Methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 87787-05-1 for cis-isomer, generic 37480-42-5) is a densely functionalized cyclohexane building block. Characterized by a quaternary carbon at position 1 (bearing both a methyl and an ester group) and a secondary alcohol at position 4, this molecule serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, most notably Ubiquitin-Specific Protease 7 (USP7) inhibitors .

Its value lies in its achiral but pro-stereogenic nature . While the starting ketone precursor is achiral (possessing a plane of symmetry), the reduction at C4 generates diastereomers (cis and trans) with distinct spatial properties. Control over this stereochemistry is the primary challenge and opportunity in its application.

Chemical Profile & Stereochemistry

The molecule exists as two diastereomers based on the relative orientation of the hydroxyl group at C4 and the carboxylate ester at C1.

| Property | Data |

| IUPAC Name | Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Key Functional Groups | Tertiary Methyl Ester (C1), Secondary Alcohol (C4) |

| Stereochemistry | Cis (Ester/OH syn) and Trans (Ester/OH anti) |

| Physical State | Viscous oil or low-melting solid (isomer dependent) |

Stereochemical Analysis (The "Chair" Logic)

To understand the synthesis, one must analyze the conformational thermodynamics. The quaternary center at C1 dictates the ring conformation.

-

A-Value Analysis:

-

Conformational Preference: The bulkier methyl group prefers the Equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the ester group is forced into the Axial position.

Defining the Isomers:

-

Trans-Isomer: The Hydroxyl (C4) and Ester (C1) are on opposite sides of the ring. If the Ester is Axial (Up), the Hydroxyl is Equatorial (Down). This is typically the thermodynamic product.

-

Cis-Isomer: The Hydroxyl and Ester are on the same side. If the Ester is Axial (Up), the Hydroxyl is Axial (Up). This is the kinetic product (often less stable due to 1,3-diaxial strain).

Caption: Stereochemical divergence driven by the quaternary C1 center. The A-value difference forces the ester axial, dictating the reference frame for cis/trans assignment.

Synthesis & Manufacturing Protocol

The synthesis is a classic example of diastereoselective reduction . The core workflow transforms the achiral ketone into the alcohol.

Protocol: Sodium Borohydride Reduction

This method favors the formation of the thermodynamic alcohol (Equatorial OH), yielding predominantly the trans-isomer (relative to the ester, assuming ester is axial).

Reagents:

-

Methyl 1-methyl-4-oxocyclohexane-1-carboxylate (1.0 eq)

-

Sodium Borohydride (

, 1.5 eq) -

Methanol (Solvent, anhydrous)

-

Ammonium Chloride (Quench)

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with Methyl 1-methyl-4-oxocyclohexane-1-carboxylate and anhydrous Methanol (0.15 M concentration).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Why? Lower temperature improves diastereoselectivity by minimizing thermal energy available to overcome the activation barrier for the minor pathway.

-

Addition: Add